molecular formula C18H21N2OP B14172060 1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide CAS No. 4602-13-5

1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide

Cat. No.: B14172060
CAS No.: 4602-13-5
M. Wt: 312.3 g/mol
InChI Key: PLRPPJOAEOLSDW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide is a complex organic compound that belongs to the class of benzodiazaphospholes This compound is characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and a benzodiazaphosphole ring system with an oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide typically involves the reaction of cyclohexylamine with phenylphosphonic dichloride, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like triethylamine. The cyclization step may require heating, while the oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.

    Substitution: The phenyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the phosphole ring and oxide group.

    1-Cyclohexyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the phosphole ring and oxide group.

Uniqueness

1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide is unique due to the presence of the benzodiazaphosphole ring system and the oxide functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

4602-13-5

Molecular Formula

C18H21N2OP

Molecular Weight

312.3 g/mol

IUPAC Name

3-cyclohexyl-2-phenyl-1H-1,3,2λ5-benzodiazaphosphole 2-oxide

InChI

InChI=1S/C18H21N2OP/c21-22(16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)20(22)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2,(H,19,21)

InChI Key

PLRPPJOAEOLSDW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3NP2(=O)C4=CC=CC=C4

Origin of Product

United States

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